molecular formula C15H22N2O2 B4519446 N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}acetamide

N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}acetamide

Cat. No.: B4519446
M. Wt: 262.35 g/mol
InChI Key: KNAKTOOJOZFZDV-UHFFFAOYSA-N
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Description

N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}acetamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Salt Formation and Usage : A study discusses a salt form, specifically N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, and its utilization in pharmaceutical compositions and therapies (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
  • Oxidative Applications : Another research outlines the synthesis of related compounds, like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, demonstrating their utility in oxidative reactions (Mercadante et al., 2013).

Biological and Pharmaceutical Research

  • Antimicrobial Activities : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been evaluated for their antimicrobial properties against pathogenic bacteria and Candida species, indicating their potential in antimicrobial therapies (Mokhtari & Pourabdollah, 2013).
  • Inhibitor of Human ACAT : Research on a compound closely related to N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}acetamide, namely 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has shown its effectiveness as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase, suggesting its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
  • Anti-acetylcholinesterase Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which bear structural similarity, have been synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting their potential use in treating conditions like dementia (Sugimoto et al., 1990).

DNA and Protein Binding Studies

  • DNA and Protein Binding : A study on N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide derivatives, related to the compound , showed their ability to bind with DNA and BSA (Bovine Serum Albumin), suggesting potential applications in biochemical research (Raj, 2020).

Selective Inhibition Properties

  • Selective Inhibition of Inducible Nitric-oxide Synthase : N-(3-(Aminomethyl)benzyl)acetamidine (1400W), structurally related to the compound, was studied for its selective inhibition properties of inducible nitric- oxide synthase, illustrating its potential therapeutic applications in conditions involving overexpression of nitric-oxide synthase (Garvey et al., 1997).

Properties

IUPAC Name

N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(18)16-11-13-3-5-14(6-4-13)19-15-7-9-17(2)10-8-15/h3-6,15H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAKTOOJOZFZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)OC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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